1-Azido-2-iodobenzene
Description
The exact mass of the compound 1-Azido-2-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Azido-2-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-2-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGPSFCXXSGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508466 | |
| Record name | 1-Azido-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54467-95-7 | |
| Record name | 1-Azido-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Azido-2-iodobenzene: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-2-iodobenzene, also known as 2-iodophenyl azide, is an aromatic organic compound featuring both an azide and an iodo functional group at ortho positions on a benzene ring. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in various domains of chemical synthesis, particularly in the construction of complex heterocyclic scaffolds and in the field of medicinal chemistry. The presence of the iodo group allows for its participation in a wide range of cross-coupling reactions, while the azide moiety serves as a precursor for nitrene generation, cycloaddition reactions, and other nitrogen-based transformations. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and synthetic applications of 1-Azido-2-iodobenzene, offering insights for its effective utilization in research and development.
Molecular Structure and Weight
The molecular formula of 1-Azido-2-iodobenzene is C₆H₄IN₃[1]. Its molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of its constituent atoms:
-
Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol
-
Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol
-
Iodine (I): 1 atom × 126.90 g/mol = 126.90 g/mol
-
Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol
Total Molecular Weight = 72.066 + 4.032 + 126.90 + 42.021 = 245.019 g/mol
This value is consistent with the commonly cited molecular weight of approximately 245.02 g/mol [1].
Molecular Geometry
The molecule consists of a planar benzene ring with an iodine atom and an azide group (-N₃) attached to adjacent carbon atoms. The azide group is known to be linear or nearly linear in most organic azides. The presence of the bulky iodine atom and the azide group in ortho positions can induce some steric strain, which may lead to slight deviations from ideal bond angles in the benzene ring.
Caption: 2D representation of the molecular structure of 1-Azido-2-iodobenzene.
Physicochemical Properties
1-Azido-2-iodobenzene is typically a liquid at room temperature[2]. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 54467-95-7 | [1][2] |
| Molecular Formula | C₆H₄IN₃ | [1] |
| Molecular Weight | 245.02 g/mol | [1] |
| IUPAC Name | 1-Azido-2-iodobenzene | [2] |
| Physical Form | Liquid | [2] |
| Storage Temperature | -20°C |
Synthesis of 1-Azido-2-iodobenzene
The synthesis of 1-Azido-2-iodobenzene is most commonly achieved through a two-step sequence starting from the commercially available 2-iodoaniline. This process involves the diazotization of the primary amine followed by the substitution of the diazonium group with an azide anion.
Experimental Protocol: Synthesis from 2-Iodoaniline
This protocol is based on the general and well-established Sandmeyer-type reaction for the conversion of aromatic amines to aryl azides.
Step 1: Diazotization of 2-Iodoaniline
The primary amino group of 2-iodoaniline is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures.
Caption: Workflow for the diazotization of 2-iodoaniline.
Detailed Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-iodoaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.
-
Prepare a solution of sodium nitrite (1.0-1.2 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold 2-iodoaniline solution. The rate of addition should be carefully controlled to maintain the internal temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Arenediazonium salts are generally unstable and can decompose, sometimes explosively, at higher temperatures. The low temperature minimizes decomposition and side reactions.
-
In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture as needed from sodium nitrite and a strong acid.
-
Excess Acid: The presence of excess acid prevents the coupling of the diazonium salt with unreacted aniline and stabilizes the diazonium salt.
Step 2: Azidation of the Diazonium Salt
The in situ generated 2-iodobenzenediazonium chloride is then reacted with a source of azide ions, typically sodium azide, to yield 1-Azido-2-iodobenzene.
Caption: Workflow for the azidation of the diazonium salt.
Detailed Procedure:
-
In a separate beaker, prepare a solution of sodium azide (1.0-1.2 eq) in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at or below 5 °C. The evolution of nitrogen gas may be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes, and then let it warm to room temperature.
-
The product, 1-Azido-2-iodobenzene, which is typically an oil, can be extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The organic extracts are then combined, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Vigorous Stirring: Ensures efficient mixing of the aqueous diazonium salt solution with the sodium azide solution, promoting a smooth reaction.
-
Slow Addition: Controls the reaction rate and temperature, as the substitution reaction can be exothermic and lead to the decomposition of the diazonium salt and the azide product.
-
Extraction: Separates the organic product from the aqueous reaction mixture and inorganic salts.
Spectroscopic Characterization
The structure of 1-Azido-2-iodobenzene can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the asymmetric stretching vibration of the azide group is expected in the region of 2100-2160 cm⁻¹[3]. Other bands corresponding to the aromatic C-H and C=C stretching and bending vibrations will also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the iodo and azido substituents.
-
¹³C NMR: The spectrum will exhibit six signals for the six carbon atoms of the benzene ring. The carbon atoms directly attached to the iodine and azide groups will show characteristic chemical shifts. The carbon attached to the iodine atom (C-I) is expected to be significantly shielded compared to the other aromatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of N₂ from the azide group.
Reactivity and Synthetic Applications
1-Azido-2-iodobenzene is a versatile synthetic intermediate due to the orthogonal reactivity of its two functional groups.
Reactions of the Azide Group
The azide group can undergo a variety of transformations, making it a valuable functional handle.
-
1,3-Dipolar Cycloadditions: As a 1,3-dipole, the azide group readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted triazoles. The thermal Huisgen cycloaddition can also be employed, often leading to a mixture of 1,4- and 1,5-regioisomers.
-
Nitrene Formation: Upon thermal or photochemical activation, aryl azides can extrude dinitrogen (N₂) to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including:
-
Intramolecular C-H insertion: Leading to the formation of fused heterocyclic systems.
-
Intermolecular reactions: Such as additions to alkenes to form aziridines.
-
Rearrangements: To form other functional groups.
-
Reactions of the Iodo Group
The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or their esters to form C-C bonds.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes to form aryl-alkyne linkages.
-
Heck Reaction: Palladium-catalyzed coupling with alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
-
Stille Coupling: Palladium-catalyzed coupling with organostannanes.
The ortho-disposition of the azide and iodo groups allows for sequential or one-pot tandem reactions, providing a powerful strategy for the rapid construction of complex molecular architectures, particularly fused heterocyclic systems.
Safety and Handling
1-Azido-2-iodobenzene should be handled with caution due to the potential hazards associated with organic azides.
-
Explosion Hazard: Organic azides can be thermally unstable and may decompose explosively, especially upon heating or shock. It is crucial to avoid high temperatures and to handle the compound behind a safety shield.
-
Toxicity: The toxicological properties of 1-Azido-2-iodobenzene are not extensively documented. However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored at low temperatures (e.g., -20 °C) to minimize decomposition[2].
Conclusion
1-Azido-2-iodobenzene is a synthetically valuable bifunctional molecule that offers a wide range of possibilities for the construction of complex organic molecules. Its utility stems from the distinct and versatile reactivity of the ortho-disposed azide and iodo functionalities. A thorough understanding of its synthesis, properties, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the potential of this important building block in their synthetic endeavors.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
HIMEDIA. (2013). Material Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
-
Supplementary Material FTIR, 1H and 13C NMR spectra of the synthesized compounds (5a-d). Retrieved from [Link]
-
Zhdankin, V. V. (2021). Aryl-, Alkynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(11), 3233. [Link]
-
White, D. E., Stewart, I. C., Seashore-Ludlow, B. A., Grubbs, R. H., & Stoltz, B. M. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
cycloadditions with azides. (2019, January 3). [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Organic Syntheses. PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Retrieved from [Link]
-
Scribd. Iodobenzene From Aniline. Retrieved from [Link]
-
Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]
-
University of Warwick. Single-Crystal X-ray Diffraction for Structural Solution. Retrieved from [Link]
-
ResearchGate. 1H NMR and 13C NMR spectra of azide functionalized POSS. Retrieved from [Link]
-
Deiser, S., & Karaghiosoff, K. (2020). Automated Crystal Structure Determination Has its Pitfalls: Correction to the Crystal Structures of Iodine Azide. Zeitschrift für anorganische und allgemeine Chemie, 646(18), 1109-1112. [Link]
-
Stenutz. 1-azido-2-chlorobenzene. Retrieved from [Link]
-
datapdf.com. Thermal Decomposition of o-Azidoazobenzenes. I. o,o'-Diazidoazobenzene. Retrieved from [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Ma, Q.-Q., Zhou, P., Liu, Y., & Xie, Z. (2015). The decomposition of aryl iodine diacetates. Journal of the American Chemical Society, 137(18), 5707-5715. [Link]
-
Chen, Y.-J., Lee, Y.-P., & Lee, S.-H. (2013). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 117(39), 9695-9705. [Link]
-
Beier, P., Tichý, D., Košt́ál, V., Motornov, V., & Klimánková, I. (2020). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 85(21), 14969-14977. [Link]
-
Funicello, M., Spagnolo, P., & Zanirato, P. (1992). Synthesis and Thermal Decomposition of Azidovinylbenzo[b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1, (19), 2515-2518. [Link]
-
Kim, J., DeFlores, L. P., & Tokmakoff, A. (2007). 2D IR photon echo of Azido- probes for Biomolecular Dynamics. Optics letters, 32(10), 1269-1271. [Link]
-
Sciencemadness Discussion Board. Troubles with the synthesis of Iodobenzene. Retrieved from [Link]
-
Ye, S., Huber, T., Vogel, R., & Sakmar, T. P. (2009). FTIR analysis of GPCR activation using azido probes. Nature chemical biology, 5(6), 397-399. [Link]
-
Karaduman, R., Kocyigit, U. M., Guler, S., & Yilmaz, I. (2022). Synthesis, Supramolecular Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. Molecules, 27(17), 5484. [Link]
-
Al-Hourani, B. J., Al-Awaida, W. J., & Al-Qtaitat, A. I. (2022). A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II. International journal of molecular sciences, 23(21), 13359. [Link]
-
ResearchGate. Unexpected Reactions of Azido-p-Benzoquinone Derivatives towards Lawesson's Reagent & Molecular Docking Study as a promising anticancer agent. Retrieved from [Link]
-
ResearchGate. The Molecular Structure of Iodobenzene and p-Iodonitrobenzene in the Gaseous State. Retrieved from [Link]
-
Norman, R. O. C., & Pring, M. (1966). Liquid-phase photolysis. Part II. Iodobenzene. Journal of the Chemical Society C: Organic, 1053-1056. [Link]
Sources
Technical Guide: Thermal Stability and Decomposition Dynamics of Aryl Azides
Executive Summary
Aryl azides (
This guide provides a rigorous technical framework for assessing the thermal stability of aryl azides, understanding the mechanistic drivers of decomposition, and implementing self-validating safety protocols.
Part 1: The Mechanistic Basis of Instability
To control the hazard, one must understand the decomposition pathway. The thermal instability of aryl azides is driven by the irreversible loss of nitrogen gas (
The Decomposition Cascade
Unlike aliphatic azides, aryl azides possess a unique decomposition pathway involving ring expansion. The reaction proceeds through the following stages:
-
Activation: Thermal energy overcomes the activation barrier (
), cleaving the bond. -
Nitrene Formation: Extrusion of
yields a singlet nitrene (electronically excited state). -
Bifurcation: The singlet nitrene is short-lived and will either:
-
Rearrange (Dominant Pathway): Ring-expand to a benzazirine and subsequently a didehydroazepine (ketenimine type). This is the primary pathway in fluid solution.
-
Intersystem Crossing (ISC): Relax to the triplet nitrene (ground state), which behaves as a diradical, leading to H-atom abstraction or dimerization (azo formation).
-
Pathway Visualization
The following diagram illustrates the critical intermediates. Note that the "Didehydroazepine" is a highly electrophilic species that often leads to "tar" formation in the absence of trapping nucleophiles.
Figure 1: Mechanistic bifurcation of aryl azide thermal decomposition. The formation of N2 gas provides the entropic drive, while the nitrene intermediates drive the enthalpy release.
Part 2: Structure-Stability Relationships
The onset temperature (
Electronic Effects (Hammett Correlation)
Substituents on the aromatic ring significantly influence the strength of the
-
Electron-Withdrawing Groups (EWGs): Groups like
, , or generally lower the (destabilize). They stabilize the developing negative charge in the transition state or the nitrene intermediate, lowering the activation energy ( ). -
Electron-Donating Groups (EDGs): Groups like
or typically raise or maintain the relative to the parent phenyl azide, though the effect is less pronounced than with EWGs.
Steric Effects (Ortho Substitution)
Substituents in the ortho position have a profound destabilizing effect.
-
Mechanism: Steric bulk forces the azido group out of conjugation with the phenyl ring. This raises the ground state energy of the azide, reducing the barrier to
loss. -
Example: Phenyl azide decomposes at
. 2,6-Difluorophenyl azide can decompose below .
Comparative Stability Data
The following table summarizes typical DSC data (approximate onset temperatures, 5°C/min heating rate).
| Compound Class | Substituent Pattern | Approx.[1][2][3][4][5] | Relative Stability |
| Simple Aryl | Phenyl Azide | 130 - 140 | Baseline |
| Electron Rich | 4-Methoxyphenyl azide | 135 - 145 | Moderate |
| Electron Poor | 4-Nitrophenyl azide | 110 - 120 | Low (Hazardous) |
| Ortho-Substituted | 2-Methylphenyl azide | 115 - 125 | Reduced |
| Poly-Substituted | 2,4,6-Trifluorophenyl azide | 80 - 90 | Critical |
| Sulfonyl Azides | Tosyl Azide | 100 - 110 | Very Low (Shock Sensitive) |
Critical Note: Never rely solely on literature values. Purity, concentration, and metal impurities can drastically lower
.
Part 3: Analytical Assessment Protocols
As a scientist, you must validate the stability of your specific batch. The following workflow is the industry standard for energetic screening.
Differential Scanning Calorimetry (DSC) Protocol
DSC is the primary tool for determining
Protocol Steps:
-
Sample Prep: Weigh 1–3 mg of the aryl azide into a Gold or High-Pressure Gold-Plated crucible.
-
Why Gold? Aluminum can catalyze decomposition or react with evolved
/nitrenes, creating false exotherms. -
Why High Pressure? To contain the evolved
gas. Open pans will show endothermic evaporation masking the exothermic decomposition.
-
-
Reference: Use an empty crucible of the same type.
-
Ramp: Heat from 30°C to 350°C at a rate of 5°C/min .
-
Note: Faster rates (10-20°C/min) shift
higher due to thermal lag, giving a false sense of safety.
-
-
Analysis:
-
Identify
(tangent method).[1] -
Integrate the peak to find
(J/g). -
Rule of Thumb: If
, the material has explosive propagation potential.
-
Accelerating Rate Calorimetry (ARC)
For scale-up (>10g), DSC is insufficient because it does not account for heat accumulation in a bulk reactor. ARC determines the "Time to Maximum Rate" (TMR).
-
Adiabatic Mode: The sample is heated in steps. If self-heating is detected (>0.02°C/min), the instrument tracks the adiabatic temperature rise.
-
Output: Provides the
-corrected onset temperature, which is typically 30–50°C lower than the DSC onset.
Part 4: Safety & Handling Framework
Do not synthesize or handle aryl azides without passing them through this decision logic.
The "Rule of Six"
This is the cardinal rule for organic azides.
-
Safe Region: If the ratio of Carbon + Oxygen atoms to Nitrogen atoms is
, the compound is generally stable enough to handle in small quantities. -
Hazard Region: If ratio < 3, the compound is likely explosive.
Handling Decision Tree
Figure 2: Operational safety decision matrix for aryl azide synthesis.
Operational Guidelines
-
Light Protection: Aryl azides are photosensitive. Store in amber glass or foil-wrapped containers to prevent photochemical nitrene formation.
-
No Metal Spatulas: While less sensitive than inorganic azides, aryl azides should not be subjected to friction. Use Teflon or wood spatulas.
-
Solvent Selection: Never use halogenated solvents (DCM,
) for reactions involving sodium azide, as potentially explosive di- and tri-azidomethane can form.[3] For aryl azides themselves, keep them in solution (e.g., Toluene, EtOAc) whenever possible.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Decontamination: Quench spills or waste with 10% Cerium Ammonium Nitrate (CAN) or a specific azide kill solution (nitrite/acid method in a fume hood).
References
-
Safe Handling of Azides. University of Pittsburgh, Department of Environmental Health and Safety. [Link]
-
Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Physical Chemistry Chemical Physics, 2022.[7] [Link]
-
Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques. ResearchGate, 2021. [Link]
-
Organic Azide Stability and the Rule of Six. Stanford University Environmental Health & Safety. [Link]
-
Chemical and Process Safety: Handling Azides. Organic Process Research & Development, ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Synthesis of 1-Azido-2-iodobenzene (2-Iodophenyl Azide)
Here is a detailed Application Note and Protocol for the synthesis of 1-Azido-2-iodobenzene, structured according to your requirements.
Part 1: Core Directive & Scope
This guide addresses the synthesis of 1-azido-2-iodobenzene (CAS: 54467-95-7), a critical bifunctional intermediate used in "click" chemistry (CuAAC), photoaffinity labeling, and the generation of benzyne intermediates.
The protocol utilizes a classic diazotization-azidation sequence.[1] While conceptually straightforward, the presence of the iodine atom and the formation of an energetic azide functionality require strict adherence to temperature control and stoichiometry to prevent side reactions (e.g., dediazoniation without azidation) and to manage safety hazards associated with organic azides.
Safety Warning: Organic azides are potentially explosive.[2][3] While aryl azides are generally more stable than alkyl azides, 1-azido-2-iodobenzene decomposes violently at elevated temperatures. All reactions must be performed behind a blast shield. Sodium azide (
Part 2: Scientific Integrity & Logic
Reaction Mechanism and Rationale
The synthesis proceeds in two distinct steps performed in a "one-pot" sequence:
-
Diazotization: 2-Iodoaniline is treated with sodium nitrite (
) in acidic media (HCl) at low temperature (0–5 °C).[4] The amine attacks the nitrosonium ion ( ), generated in situ, forming the diazonium salt ( ).-
Critical Control: The temperature must remain below 5 °C to prevent the decomposition of the thermally unstable diazonium intermediate, which would lead to the formation of phenols or other byproducts.
-
-
Azidation: Sodium azide (
) is added to the diazonium solution. The azide ion ( ) acts as a nucleophile, displacing nitrogen gas ( ) or coupling to form a pentazole intermediate that decomposes to the aryl azide.-
Critical Control: This step releases nitrogen gas. The addition must be slow to prevent foaming and overflow. The pH must be monitored; while acidic conditions are needed for diazotization, the azidation step is often buffered (e.g., with sodium acetate) to prevent the excessive formation of
gas, although direct addition to the acidic mixture is common in standard organic synthesis if ventilation is sufficient.
-
Experimental Protocol
Reagents and Equipment
| Reagent | CAS | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 2-Iodoaniline | 615-43-0 | 219.02 | 1.0 | 2.19 g (10 mmol) | Starting Material |
| Sodium Nitrite | 7632-00-0 | 69.00 | 1.1 | 0.76 g | Diazotizing Agent |
| Sodium Azide | 26628-22-8 | 65.01 | 1.2 | 0.78 g | Nucleophile |
| HCl (conc. 37%) | 7647-01-0 | 36.46 | Excess | 5.0 mL | Acid Medium |
| Water (DI) | 7732-18-5 | 18.02 | Solvent | ~20 mL | Solvent |
Step-by-Step Procedure
Step 1: Solubilization and Acidification
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-iodoaniline (10 mmol) in water (10 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add concentrated HCl (5 mL) dropwise. The amine will convert to its hydrochloride salt. Stir vigorously to ensure a fine suspension or partial solution. Note: The exotherm from acid addition must be managed to keep the temp < 10 °C.
Step 2: Diazotization 4. Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of water (approx. 3 mL). 5. Add the nitrite solution dropwise to the acidic amine mixture, maintaining the internal temperature below 5 °C . 6. Stir the mixture at 0–5 °C for 30 minutes. The solution should become clear or turn a pale yellow/orange as the diazonium salt forms.
- Quality Check: Test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (required to drive the reaction to completion). If negative, add small aliquots of
until positive.
Step 3: Azidation (Nucleophilic Substitution) 7. Prepare a solution of sodium azide (1.2 equiv) in water (approx. 3 mL).
- Safety: Handle
with plastic or Teflon spatulas only (metal spatulas can generate shock-sensitive metal azides).
- Add the azide solution dropwise to the cold diazonium mixture.
- Observation: Significant evolution of nitrogen gas (bubbling) will occur. Do not rush this step.
- Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature over 1–2 hours. The product usually separates as an oil or precipitate.
Step 4: Workup and Purification 10. Extract the reaction mixture with diethyl ether or ethyl acetate (3 x 20 mL). 11. Wash the combined organic layers with:
- Dry the organic layer over anhydrous
or . - Filter and concentrate the solvent under reduced pressure (Rotavap) at room temperature .
- Warning: Do not heat the water bath above 30 °C. Do not distill the product to dryness if high purity is not confirmed, as concentrated azides can explode.
- Purification: If necessary, purify via flash column chromatography using a silica gel stationary phase and a non-polar eluent (e.g., 100% Pentane or Hexanes). The azide is typically non-polar and elutes quickly.
- Storage: Store the purified oil/solid in the dark at -20 °C. Azides are light-sensitive.
Characterization (Expected Data)
-
Appearance: Yellow to brown oil or low-melting solid.
-
IR Spectroscopy: Strong, characteristic absorption band at ~2100–2130 cm⁻¹ (Azide asymmetric stretch).
-
1H NMR (CDCl3): Aromatic protons typically appear in the 6.8–7.8 ppm range. The splitting pattern will reflect the 1,2-disubstitution (ortho).
Part 3: Visualization & Formatting
Experimental Workflow Diagram
Caption: Logical workflow for the conversion of 2-iodoaniline to 1-azido-2-iodobenzene via diazonium intermediate.
References
-
Smith, P. A. S. (1963). "The Preparation of Aryl Azides." Organic Syntheses, Coll.[10] Vol. 4, p.75. Link (General procedure for aryl azides).
- Barral, K., et al. (2013). "Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane." Organic & Biomolecular Chemistry.
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link (Comprehensive review on azide safety and synthesis).
- Alvarez, S. G., & Alvarez, M. T. (1997). "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature." Synthesis, 1997(4), 413-414. (Reference for azide nucleophilicity and handling).
Sources
- 1. 1-Azido-4-iodobenzene | 53694-87-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Strategic Use of 1-Azido-2-iodobenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, provides an efficient and robust method for forging 1,4-disubstituted 1,2,3-triazole linkages.[1][2][3][4] While the reaction's core components are an azide and a terminal alkyne, the strategic selection of substituents on these precursors can dramatically expand the synthetic possibilities. This guide focuses on 1-azido-2-iodobenzene, a uniquely valuable reagent that transforms the CuAAC from a simple ligation tool into a gateway for rapid molecular diversification. The presence of the ortho-iodo group on the phenyl azide serves as a versatile synthetic handle for post-cycloaddition modifications, enabling the construction of complex, multi-substituted aromatic systems crucial for drug discovery and materials science.
The Foundational Principle: CuAAC as a Gateway to Post-Reaction Diversification
The power of 1-azido-2-iodobenzene lies not in its participation in the CuAAC reaction itself—which proceeds under standard, highly reliable conditions—but in the latent reactivity of the product it forms. The resulting 1-(2-iodophenyl)-1,2,3-triazole contains a carbon-iodine bond, a well-established substrate for a vast array of palladium- and copper-catalyzed cross-coupling reactions.
This two-stage strategy ("click-then-couple") allows researchers to first establish the core triazole scaffold and then introduce diverse chemical functionalities at the ortho-position of the phenyl ring. This approach is significantly more efficient than attempting to synthesize a library of complex, pre-functionalized aryl azides. The iodine atom acts as a "linchpin" for diversification, enabling reactions such as:
-
Suzuki Coupling: Introduction of aryl or vinyl groups.
-
Sonogashira Coupling: Introduction of alkyne moieties.[5][6]
-
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
Ullmann Coupling: Intramolecular cyclization or intermolecular C-C bond formation.[7]
This modular approach is paramount in fields like medicinal chemistry, where Structure-Activity Relationship (SAR) studies demand the systematic variation of substituents around a core scaffold to optimize biological activity and pharmacokinetic properties.[8][9]
Figure 1. A two-stage strategy for molecular diversification.
Mechanistic Overview of the CuAAC Reaction
The CuAAC reaction proceeds through a well-established catalytic cycle that ensures the exclusive formation of the 1,4-disubstituted triazole regioisomer, in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-isomers.[1][2][10] The presence of the ortho-iodo group on the azide does not sterically or electronically hinder the fundamental steps of the catalytic cycle.
The key steps are:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate.[11]
-
Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates a cyclization event, forming a six-membered copper-containing ring (a cuprated triazole).[]
-
Protonolysis: The copper-triazole intermediate is protonated by a proton source in the reaction medium (often the solvent or an additive), releasing the final 1,2,3-triazole product.
-
Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Figure 2. The catalytic cycle of the CuAAC reaction.
Experimental Protocols
Critical Safety Information
-
Organic Azides: Aryl azides like 1-azido-2-iodobenzene are potentially explosive. They can be sensitive to heat, shock, and friction. Always handle with extreme care. Avoid using metal spatulas. Work behind a blast shield, especially during synthesis and when handling neat material on a larger scale.[13]
-
Halogenated Compounds: 2-Iodoaniline (a potential precursor) and 1-azido-2-iodobenzene are irritants. Avoid inhalation and skin contact.[14][15]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
Protocol 1: Synthesis of 1-Azido-2-iodobenzene
This protocol outlines the synthesis from commercially available 2-iodoaniline.
Materials:
-
2-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether (or Dichloromethane)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C (ice bath).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate, larger flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.
-
CAUTION: Perform this step behind a blast shield. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Carefully remove the solvent under reduced pressure at low temperature (<30 °C). The resulting product, 1-azido-2-iodobenzene, is typically an oil and should be stored in a cool, dark place and used without unnecessary delay.
Protocol 2: General CuAAC with 1-Azido-2-iodobenzene
This protocol uses a common in-situ generation of Cu(I) from a Cu(II) salt.
Materials:
-
1-Azido-2-iodobenzene
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH) and Deionized Water (or THF/water)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
To a reaction vial, add 1-azido-2-iodobenzene (1.0 eq), the terminal alkyne (1.1 eq), and a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq, 5 mol%).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq, 10 mol%).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The solution should turn from blue to a yellowish or heterogeneous mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with saturated aq. NH₄Cl to remove copper salts, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2-iodophenyl)-4-substituted-1,2,3-triazole.
Protocol 3: Post-Cycloaddition Sonogashira Coupling
This protocol demonstrates the utility of the iodo-functionalized triazole product.
Materials:
-
1-(2-Iodophenyl)-4-phenyl-1,2,3-triazole (from Protocol 2)
-
Terminal Alkyne (e.g., 4-Ethynylanisole)
-
Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA)
-
Toluene or THF, anhydrous
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the 1-(2-iodophenyl)-4-phenyl-1,2,3-triazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).
-
Add anhydrous solvent (Toluene or THF) followed by TEA (3.0 eq).
-
Add the terminal alkyne (1.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1-(2-(alkynyl)phenyl)-4-phenyl-1,2,3-triazole.
Data Presentation & Characterization
Successful synthesis requires rigorous characterization to confirm the structure of the triazole product.
Typical Reaction Performance
The CuAAC reaction is known for its high efficiency with a broad range of substrates.
| Alkyne Substrate | Catalyst System | Solvent | Time (h) | Typical Yield (%) |
| Phenylacetylene | 5 mol% CuSO₄ / 10 mol% NaAsc | t-BuOH/H₂O | 2 | >90 |
| 1-Octyne | 2 mol% CuI | THF | 4 | >85 |
| Propargyl Alcohol | 5 mol% CuSO₄ / 10 mol% NaAsc | H₂O | 1 | >95 |
| 3-Butyn-1-ol | 5 mol% CuSO₄ / 10 mol% NaAsc | t-BuOH/H₂O | 3 | >90 |
Spectroscopic Characterization
NMR spectroscopy is the primary tool for structural verification.[18][19] For a product like 1-(2-Iodophenyl)-4-phenyl-1,2,3-triazole , key diagnostic signals are expected.
| Proton / Carbon | Type | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Notes |
| Triazole-H | Singlet | 8.0 - 8.6 | 120 - 125 | The triazole proton is a sharp singlet in a distinct downfield region.[20] |
| Aromatic-H | Multiplets | 7.2 - 8.0 | 125 - 140 | Complex multiplet pattern for the two phenyl rings. |
| C-I (Aromatic) | - | - | 95 - 100 | The carbon directly attached to iodine is significantly shielded. |
| C-N (Triazole) | - | - | 135 - 140 | Carbon of the triazole ring bound to the phenyl group. |
| C-C (Triazole) | - | - | 145 - 150 | Carbon of the triazole ring bound to the other substituent. |
Conclusion
1-Azido-2-iodobenzene is a powerful and strategic building block for synthetic, medicinal, and materials chemistry. Its true value is realized in a two-step sequence: a highly efficient and reliable CuAAC reaction to form a stable triazole core, followed by a versatile cross-coupling reaction at the iodo position. This modular "click-and-couple" strategy provides an unparalleled platform for generating extensive libraries of complex molecules from simple, readily available precursors, accelerating the discovery and optimization of novel chemical entities.
References
-
Fokin, V. V., et al. (2007). Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Bickelhaupt, F. M., et al. (2025). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. Available at: [Link]
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. Available at: [Link]
-
Fokin, V. V., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Trofimov, A., et al. (2022). Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Molecules. Available at: [Link]
-
Wurdinger, T., et al. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition. Available at: [Link]
-
HIMEDIA. (2013). Material Safety Data Sheet. HIMEDIA Labs. Available at: [Link]
-
Kamal, A., et al. (2016). Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. Drug Design, Development and Therapy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Cai, Q., et al. (2012). A CuAAC/Ullmann C-C Coupling Tandem Reaction: Copper-Catalyzed Reactions of Organic Azides With N-(2-iodoaryl)propiolamides or 2-iodo-N-(prop-2-ynyl)benzenamines. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications. RSC Publishing. Available at: [Link]
-
National Chemical Laboratory, India. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL Institutional Repository. Available at: [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Inc. Available at: [Link]
-
Knochel, P., et al. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters. Available at: [Link]
-
Kumar, R., et al. (2023). A Recent Concept of Importance: Click Chemistry. Current Organic Synthesis. Available at: [Link]
-
Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. Beilstein-Institut. Available at: [Link]
-
Das, B., et al. (2010). Iodobenzene‐Catalyzed Synthesis of α‐Azidoketones and α‐Thiocyanatoketones from Aryl Ketones with MCPBA as a Cooxidant. Synthetic Communications. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. The Journal of Organic Chemistry. Available at: [Link]
-
Dar'in, D., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. Available at: [Link]
-
Beier, P., et al. (2015). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. Available at: [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]
-
YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Cu-Catalyzed Cycloaddition of Aryl Azides to 1-Iodobuta-1,3-diynes: An Experimental and Quantum Chemical Study of Unusual Regiochemistry. ResearchGate. Available at: [Link]
-
Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Elsevier. Available at: [Link]
- Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene. Google Patents.
-
MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]
-
PubMed Central. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. National Library of Medicine. Available at: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. Available at: [Link]
-
R Discovery. (2021). 1,2,3-Triazoles: Synthesis and Biological Application. R Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1‐azido‐2‐iodotetrafluoroethane (4). ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? ResearchGate. Available at: [Link]
Sources
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- 6. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CuAAC/Ullmann C-C coupling tandem reaction: copper-catalyzed reactions of organic azides with N-(2-iodoaryl)propiolamides or 2-iodo-N-(prop-2-ynyl)benzenamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
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- 18. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 19. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 1-Azido-2-iodobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of 1-Azido-2-iodobenzene in Synthetic Chemistry
In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. 1-Azido-2-iodobenzene has emerged as a powerful and versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. This bifunctional reagent uniquely combines a readily displaceable iodide, ideal for a range of cross-coupling manifolds, with a proximal azide group. The azide moiety is not merely a spectator; it serves as a latent nitrogen source, poised for subsequent transformations such as intramolecular cyclization to forge nitrogen-containing heterocycles. This unique arrangement allows for the rapid construction of valuable scaffolds, including carbazoles and other fused N-heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
This guide provides an in-depth exploration of the application of 1-azido-2-iodobenzene in several cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that govern their success.
Core Concept: The Palladium Catalytic Cycle
The remarkable efficacy of palladium in forging new carbon-carbon and carbon-heteroatom bonds stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II). A generalized catalytic cycle for cross-coupling reactions provides the foundational logic for the protocols described herein.
Caption: Generalized Palladium Catalytic Cycle.
The cycle commences with the oxidative addition of the aryl iodide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, in reactions like the Suzuki coupling, a transmetalation step occurs, where the organic group (R') from a coupling partner (e.g., an organoboron reagent) is transferred to the palladium center. The cycle concludes with reductive elimination , where the two organic fragments (R and R') are coupled to form the final product, regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, lauded for its mild conditions and exceptional functional group tolerance.[1] When applied to 1-azido-2-iodobenzene, it provides a direct route to 2-azidobiphenyls, which are key precursors to carbazoles via subsequent thermal or photochemical nitrene insertion.
Mechanistic Considerations & Causality
The choice of catalyst, ligand, and base is critical for an efficient Suzuki-Miyaura coupling.
-
Palladium Source: Pd(PPh₃)₄ is a versatile and commonly used catalyst that is effective for a wide range of cross-coupling reactions. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is also highly effective.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For the Suzuki coupling, electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.[1]
Protocol: Suzuki-Miyaura Coupling of 1-Azido-2-iodobenzene with Phenylboronic Acid
Materials:
-
1-Azido-2-iodobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-azido-2-iodobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a minimal amount of toluene. Add this solution to the Schlenk flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 6 mL toluene, 2 mL ethanol) and 1 mL of degassed water to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-azido-1,1'-biphenyl.
| Component | Role | Rationale for Choice |
| Pd(OAc)₂/PPh₃ | Catalyst System | In situ formation of the active Pd(0) species. PPh₃ stabilizes the catalyst. |
| K₂CO₃ | Base | Activates the boronic acid for efficient transmetalation. |
| Toluene/Ethanol/Water | Solvent System | Toluene is a good solvent for the organic reagents, while the aqueous phase is necessary for the base to function effectively. Ethanol can aid in the solubility of all components. |
Heck Reaction: Alkenylation of the Aryl Core
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[2][3] With 1-azido-2-iodobenzene, this reaction allows for the introduction of a vinyl group, leading to the synthesis of 1-azido-2-vinylbenzenes, which are valuable intermediates for further functionalization.
Mechanistic Considerations & Causality
The key steps in the Heck reaction are oxidative addition, migratory insertion of the alkene, and β-hydride elimination.
-
Catalyst: Palladium(II) acetate is a common and effective catalyst precursor.
-
Base: A base, typically an amine like triethylamine or an inorganic base like sodium acetate, is required to neutralize the hydrogen halide formed during the catalytic cycle and regenerate the active Pd(0) catalyst.
-
Solvent: Polar aprotic solvents such as DMF or NMP are often used to facilitate the reaction.
Protocol: Heck Reaction of 1-Azido-2-iodobenzene with Styrene
Materials:
-
1-Azido-2-iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 1-azido-2-iodobenzene (1.0 mmol, 1.0 equiv) and styrene (1.5 mmol, 1.5 equiv) in DMF (5 mL).
-
Base Addition: Add triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as monitored by TLC (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to yield (E)-1-azido-2-styrylbenzene.
| Component | Role | Rationale for Choice |
| Pd(OAc)₂ | Catalyst | A reliable and commercially available palladium source. |
| Et₃N | Base | Neutralizes the HI formed and facilitates the regeneration of the Pd(0) catalyst. |
| DMF | Solvent | A polar aprotic solvent that effectively dissolves the reactants and catalyst. |
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes.[4][5] This reaction is particularly useful for introducing a rigid, linear alkyne linker into a molecule. The product of the Sonogashira coupling of 1-azido-2-iodobenzene, a 2-azidoaryl alkyne, is a versatile intermediate for constructing nitrogen-containing heterocycles through tandem cyclization reactions.[6]
Mechanistic Considerations & Causality
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor and a phosphine ligand, facilitates the main cross-coupling cycle.
-
Copper Co-catalyst: Copper(I) iodide is a common co-catalyst that reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the resulting hydrohalic acid.
Caption: Simplified Catalytic Cycles in Sonogashira Coupling.
Protocol: Sonogashira Coupling of 1-Azido-2-iodobenzene with Phenylacetylene
Materials:
-
1-Azido-2-iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add 1-azido-2-iodobenzene (1.0 mmol, 1.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 2-4 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-azido-2-(phenylethynyl)benzene.
| Component | Role | Rationale for Choice |
| Pd(PPh₃)₂Cl₂ | Catalyst | A stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. |
| CuI | Co-catalyst | Activates the terminal alkyne, facilitating the transmetalation step. |
| Et₃N | Base and Solvent | Acts as a base to deprotonate the alkyne and as a solvent for the reaction. |
| THF | Co-solvent | Ensures homogeneity of the reaction mixture. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[7][8][9] A key advantage of this reaction is its compatibility with a wide range of functional groups, including the azide moiety.[10][11]
Mechanistic Considerations & Causality
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.
-
Catalyst Precursor: Modern Buchwald precatalysts are often employed for their high activity and ease of use.
Protocol: Buchwald-Hartwig Amination of 1-Azido-2-iodobenzene with Morpholine
Materials:
-
1-Azido-2-iodobenzene
-
Morpholine
-
XPhos Pd G3 (a third-generation Buchwald precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 1-azido-2-iodobenzene (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford 4-(2-azidophenyl)morpholine.
| Component | Role | Rationale for Choice |
| XPhos Pd G3 | Catalyst | A highly active and air-stable precatalyst designed for challenging C-N couplings. |
| NaOtBu | Base | A strong base that effectively deprotonates the amine without competing as a nucleophile. |
| Toluene | Solvent | A non-polar solvent commonly used for Buchwald-Hartwig aminations. |
Application in Tandem Reactions: Synthesis of Carbazoles
A significant application of the cross-coupling products of 1-azido-2-iodobenzene is their use in tandem reactions to synthesize carbazoles. For instance, the 2-azidobiphenyl product from a Suzuki-Miyaura coupling can undergo intramolecular cyclization upon heating, where the azide group decomposes to a highly reactive nitrene intermediate that inserts into a nearby C-H bond of the adjacent aryl ring.[12][13][14]
Caption: Tandem Suzuki Coupling and Cyclization for Carbazole Synthesis.
Conclusion
1-Azido-2-iodobenzene stands as a testament to the power of strategic molecular design in organic synthesis. Its ability to participate in a diverse array of palladium-catalyzed cross-coupling reactions, coupled with the synthetic potential of the azide functionality, provides a robust and modular platform for the construction of complex nitrogen-containing molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors.
References
-
Bolton, P. D., & Moody, C. J. (2004). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 43(34), 4471-4474. [Link]
-
Kowalska, E., & Zheng, S. (2024). Synthesis of carbazoles by intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid (2a) catalyzed by PVP-PdNPs of different sizes. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Sakata, Y., Yoshida, S., & Hosoya, T. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688. [Link]
-
Royal Society of Chemistry. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances. [Link]
-
Hassan, H. M., et al. (2004). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Chemistry – A European Journal, 10(6), 1501-1506. [Link]
-
Sakata, Y., Yoshida, S., & Hosoya, T. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688. [Link]
-
Kanuru, V. K., et al. (2009). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, (38), 7602-7605. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved February 10, 2026, from [Link]
-
Khan, S. A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 908821. [Link]
-
Volpe, A., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1429813. [Link]
-
Volpe, A., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1429813. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved February 10, 2026, from [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
-
Scribd. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in The Absence of A Catalyst. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [Link]
-
Royal Society of Chemistry. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (2018). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 10, 2026, from [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 216-220. [Link]
-
Royal Society of Chemistry. (2018). An intramolecular cascade cyclization of 2-aryl indoles: efficient methods for the construction of 2,3-functionalized indolines and 3-indolinones. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
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- 11. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of indole derivatives via 1-Azido-2-iodobenzene photolysis
Application Note: Modular Synthesis of Indole Derivatives via Photolysis of 1-Azido-2-iodobenzene Scaffolds
Executive Summary
This guide details the protocol for synthesizing functionalized indole derivatives utilizing 1-Azido-2-iodobenzene (CAS 32366-26-0) as a bifunctional "linchpin" scaffold. Unlike traditional Fischer or Madelung syntheses, which often require harsh acidic/basic conditions, this photochemical route operates under neutral conditions, allowing for high functional group tolerance.
The core strategy relies on the orthogonality of the two functional groups:
-
The Iodine Handle: Exploited first via chemoselective Pd-catalyzed cross-coupling (Stille or Suzuki) to install the necessary carbon framework (C2–C3 of the indole).
-
The Azide Trigger: Activated subsequently via UV photolysis to generate a reactive nitrene species, which undergoes rapid intramolecular cyclization to form the indole core.
Target Audience: Medicinal chemists and process development scientists seeking mild, modular routes to C2/C3-substituted indoles.
Strategic Analysis & Mechanism
The "Bifunctional" Challenge
1-Azido-2-iodobenzene is unique because it contains both an electrophile (iodide) and a high-energy nucleophile precursor (azide).
-
Risk: Standard Sonogashira coupling conditions (Pd/Cu) often fail because the Copper(I) co-catalyst triggers a "Click" reaction (CuAAC) between the azide and the alkyne, yielding a triazole byproduct instead of the desired coupled intermediate.
-
Solution: This protocol utilizes Copper-Free Stille or Suzuki Coupling to functionalize the iodine position without disturbing the azide.
Photochemical Mechanism
Upon irradiation (typically 300–350 nm), the aryl azide extrudes molecular nitrogen (
-
Singlet Nitrene Formation: The excited azide decomposes to a singlet nitrene (
).[1] -
Ring Closure: The nitrene attacks the ortho-alkenyl or ortho-alkynyl substituent.
-
Pathway A (Alkenyl): Formation of a 2H-azirine intermediate, which rearranges to the indole.
-
Pathway B (Alkynyl): Direct insertion or rearrangement to form the indole/isoxazole species.
-
Caption: Mechanistic pathway from bifunctional precursor to indole via nitrene-azirine rearrangement.
Experimental Protocols
Phase 1: Precursor Synthesis (If not commercial)
Note: 1-Azido-2-iodobenzene is commercially available, but fresh preparation ensures purity.
Reagents: 2-Iodoaniline (1.0 eq),
-
Dissolution: Dissolve 2-iodoaniline (10 mmol) in 6M HCl (20 mL) at 0°C.
-
Diazotization: Add
(solution in water) dropwise, maintaining temp < 5°C. Stir for 30 min. -
Azidation: Carefully add
solution dropwise. Caution: Evolution of nitrogen gas. -
Extraction: Extract with diethyl ether, wash with
, dry over . -
Purification: Silica plug filtration (Hexanes). Store in dark at -20°C.
Phase 2: Chemoselective Cross-Coupling (The "Pivot")
Objective: Install the alkene "tail" without triggering the azide.
Protocol: Stille Coupling (Recommended) This method avoids Copper, preventing triazole formation.
| Component | Equivalents | Role |
| 1-Azido-2-iodobenzene | 1.0 | Electrophile |
| Tributyl(vinyl)tin | 1.1 | Nucleophile (Vinyl donor) |
| 0.05 | Catalyst | |
| Toluene | [0.1 M] | Solvent |
| BHT | 0.1 | Radical Inhibitor (Optional) |
-
Setup: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3x.
-
Addition: Add Azide (1.0 eq), Stannane (1.1 eq), and Toluene. Degas by sparging with Argon for 15 min.
-
Catalyst: Add
quickly against Argon flow. -
Reaction: Heat to 80°C for 4–6 hours. Do not exceed 100°C to prevent thermal decomposition of the azide.
-
Workup: Cool to RT. Treat with aqueous KF (to precipitate tin residues). Filter through Celite.
-
Purification: Flash chromatography (Hexanes/EtOAc). Product: 1-Azido-2-vinylbenzene.
Phase 3: Photochemical Ring Closure
Objective: Convert the styryl azide to indole.[2]
Equipment:
-
Quartz or Pyrex immersion well (Pyrex filters <300 nm, preventing solvent degradation).
-
Medium Pressure Hg Lamp (450W) or 365 nm High-Power LED.
Protocol:
-
Concentration: Prepare a dilute solution (0.01 M ) of 1-Azido-2-vinylbenzene in degassed Cyclohexane or Acetonitrile.
-
Note: Dilution is critical to prevent intermolecular azo-dimerization.
-
-
Irradiation: Irradiate under Argon atmosphere at ambient temperature (water cooling jacket required).
-
Monitoring: Monitor by TLC (disappearance of azide starting material, usually 30–60 mins).
-
Workup: Evaporate solvent.
-
Purification: Flash chromatography or recrystallization.
Data & Troubleshooting
Yield Comparison by Coupling Method
| Coupling Method | Co-Catalyst | Primary Product | Yield (Step 1) | Notes |
| Sonogashira | CuI | Triazole (Undesired) | >90% (Wrong pdct) | Cu catalyzes Click reaction over coupling. |
| Suzuki | o-Styryl Azide | 65-75% | Requires base ( | |
| Stille | None | o-Styryl Azide | 82-88% | Best Method. Neutral, no Cu, high chemoselectivity. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Formation of Azo-Dimers | Concentration too high during photolysis. | Dilute reaction to <0.01 M to favor intramolecular reaction. |
| Triazole Formation | Copper contamination in coupling step.[3] | Use Cu-free Stille coupling; ensure glassware is Cu-free. |
| Decomposition (Darkening) | Thermal instability of azide. | Keep coupling temp <90°C. Store intermediates in the dark/cold. |
| Low Conversion (Photo) | Lamp intensity or wavelength mismatch. | Ensure Pyrex filter is used (removes <280nm). Check lamp age. |
Safety & Compliance
-
Azide Hazards: Organic azides with
are potential explosives. 1-Azido-2-iodobenzene is relatively stable due to the heavy iodine atom and benzene ring, but never distill neat . -
UV Radiation: High-intensity UV sources cause severe eye/skin damage. Use UV-blocking shields and eyewear.
-
Tin Toxicity: Organotin compounds (Stille) are neurotoxic. Use a fume hood and quench with KF/Silica.
References
-
Driver, T. G. (2009). Transition Metal-Catalyzed Synthesis of Indoles from Azides. Nature Chemistry , 1, 335-337. Link
-
Sundberg, R. J. (1966). The Photolysis of o-Azidostyrenes. A Synthesis of Indoles. Journal of Organic Chemistry , 31(10), 3428-3430. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition , 44(33), 5188-5240. Link
-
Dyall, L. K. (1975). Pyrolysis of Aryl Azides. The Chemistry of the Azido Group (Saul Patai, Ed.), Wiley-Interscience. Link
-
Stokes, B. J., et al. (2007). Intramolecular C-H Amination Reactions: Exploiting the Nitrogen-Group Orthogonality. Journal of the American Chemical Society , 129(24), 7500-7501. Link
Sources
Bioorthogonal labeling applications of iodinated aryl azides
Application Note: Bioorthogonal & Photoaffinity Labeling with Iodinated Aryl Azides
Executive Summary
Iodinated aryl azides represent a specialized class of chemical probes that bridge the gap between high-sensitivity radiotracing and site-specific covalent labeling. Unlike standard phenyl azides, iodinated variants leverage the Heavy Atom Effect to alter photophysical properties, favoring triplet-state nitrene formation over ring-expansion.[1] This unique reactivity profile renders them indispensable for two primary workflows:
-
Photoaffinity Labeling (PAL): Mapping ligand-receptor binding sites with
I sensitivity. -
Bioorthogonal Radio-Ligation: Using
I-labeled azides as "clickable" radiotracers for strain-promoted alkyne-azide cycloaddition (SPAAC).
This guide details the mechanistic rationale, experimental protocols, and critical troubleshooting steps for deploying iodinated aryl azides in drug development.
Mechanistic Principles: The Heavy Atom Effect
The utility of iodinated aryl azides hinges on the iodine atom's ability to facilitate Intersystem Crossing (ISC) .
-
Standard Phenyl Azides: Upon UV irradiation, they form a Singlet Nitrene (
N). This species is short-lived and prone to ring expansion into a dehydroazepine (ketenimine), which reacts preferentially with nucleophiles (e.g., Lysine -amines) rather than inserting into the hydrophobic core of a binding pocket. -
Iodinated Aryl Azides: The presence of iodine (typically meta or ortho) accelerates ISC (
), rapidly converting the Singlet Nitrene to the Triplet Nitrene ( N) .[1] The Triplet state is a diradical that cannot ring-expand; instead, it performs C-H abstraction and recombination, allowing for "true" crosslinking into hydrophobic residues (Leu, Val, Phe) often found in drug-binding pockets.
Diagram 1: Photolysis Pathways & The Heavy Atom Effect
Caption: The iodine atom accelerates Intersystem Crossing (ISC), shunting the reaction toward the Triplet Nitrene pathway (green), which favors robust hydrophobic crosslinking over the nucleophile-dependent ring-expansion pathway (dotted).
Application I: I-Photoaffinity Labeling (Target ID)
This workflow is the gold standard for identifying the specific protein target of a small molecule or mapping the binding pocket of a known receptor.
Protocol A: Synthesis of I-Azido Probes
Note: This protocol uses the Chloramine-T method, suitable for activating stannylated precursors or direct iodination of activated phenols.
Reagents:
-
Precursor: Trimethylstannyl-aryl azide derivative (10 µg) or Phenolic azide.
-
Radioisotope: Na
I (Carrier-free, ~2 mCi). -
Oxidant: Chloramine-T (1 mg/mL in Phosphate Buffer).
-
Quencher: Sodium Metabisulfite (1 mg/mL).
Steps:
-
Reaction: In a shielded fume hood, combine 10 µL precursor, 5 µL Na
I, and 10 µL Chloramine-T. -
Incubation: Agitate gently for 60 seconds at Room Temperature (RT).
-
Quench: Add 20 µL Sodium Metabisulfite to stop the oxidation.
-
Purification: Immediately purify via HPLC (C18 column) to remove free iodine and oxidants. Collect the radioactive peak.
-
Validation: Verify radiochemical purity (>95%) via Radio-TLC.
Protocol B: Photocrosslinking & Analysis
Steps:
-
Equilibration: Incubate the biological sample (cell lysate or purified protein, 1 mg/mL) with the
I-probe (1–10 nM) for 30–60 mins at 4°C in the dark.-
Control: Prepare a duplicate sample containing 100x excess non-labeled competitor ("Cold" ligand) to prove specific binding.
-
-
Irradiation: Transfer samples to a 96-well plate (open top) or quartz cuvette on ice.
-
Irradiate at 300–365 nm (depending on the auxochrome) for 5–15 minutes.
-
Critical: Distance from lamp should be ~5 cm. Ensure samples remain at 4°C to prevent thermal degradation.
-
-
Washing: If using live cells, wash 3x with cold PBS to remove unbound probe. If using lysate, proceed to precipitation.
-
Analysis:
-
Lyse cells (if applicable).[2]
-
Resolve proteins via SDS-PAGE.
-
Dry the gel and expose to X-ray film or PhosphorImager screen (24–72 hours).
-
-
Interpretation: A distinct band in the "Probe" lane that disappears in the "Competitor" lane indicates a specific drug-target interaction.
Application II: Bioorthogonal "Radio-Click" Chemistry
While iodinated azides are primarily photolabels, they can also serve as radioactive handles for bioorthogonal chemistry if protected from light. This is useful for pre-targeting imaging or radiolabeling sensitive biologics (e.g., ADCs) where direct iodination (oxidative) would damage the protein.
Workflow Diagram: The "Radio-Click" Approach
Caption: Workflow for using
Comparative Analysis: Azide Classes
Selecting the right azide is critical for experimental success.
| Feature | Iodinated Aryl Azide | Fluorinated (PFPA) | Simple Phenyl Azide |
| Primary Use | Radiotracing ( | Robust Crosslinking (PAL) | Simple Conjugation |
| C-H Insertion | High (Triplet state driven) | Very High (Electronic stabilization) | Low (Prone to ring expansion) |
| Wavelength | 300–360 nm (Red-shifted) | 254–300 nm | 254 nm (Protein damaging) |
| Stability | Moderate (Light sensitive) | High | Low |
| Bioorthogonal? | Yes (SPAAC/Staudinger) | Yes (SPAAC) | Yes (Staudinger) |
| Key Advantage | Radiosensitivity + Triplet reactivity | Chemical inertness of nitrene | Accessibility/Cost |
Troubleshooting & Critical Parameters
-
The "Scavenger" Problem:
-
Issue: Thiols (DTT,
-ME) act as scavengers for nitrenes and can also reduce aryl azides to amines before photolysis. -
Solution: Remove all reducing agents via dialysis or desalting columns prior to adding the probe. Re-introduce them only after the crosslinking step (e.g., in SDS-PAGE loading buffer).
-
-
Temperature Control:
-
Issue: UV lamps generate heat. Heat causes non-specific hydrophobic aggregation and thermal decomposition of the azide.
-
Solution: Always perform irradiation on ice or in a temperature-controlled chamber (4°C).
-
-
Buffer Interference:
-
Issue: Tris and Glycine buffers contain primary amines.[3] If the iodinated azide undergoes any ring expansion (minor pathway), it will react with the buffer instead of the protein.
-
Solution: Use Phosphate (PBS) or HEPES buffers during the photolysis step.
-
References
-
Mechanism of Heavy Atom Effect: Place, M. et al. "Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States."[4][5] Journal of Physical Chemistry A, 2023. Link (Contextual grounding on heavy atom ISC).
-
Radio-Click Chemistry: Jeon, J. et al.
I-labeled azide prosthetic group for efficient and bioorthogonal radiolabeling." Bioorganic & Medicinal Chemistry Letters, 2016.[6] Link -
Photoaffinity Labeling Protocol: Platz, M. S. "Photochemistry of Phenyl Azide." Accounts of Chemical Research, 1995. Link
-
Target Identification: Lindenburg, L. et al. "Photoaffinity labeling in target- and binding-site identification." Current Opinion in Chemical Biology, 2013. Link
-
Comparative Azide Chemistry: Fleming, S. A. "Chemical reagents in photoaffinity labeling." Tetrahedron, 1995.[7] Link
Sources
- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Synthesis and evaluation of an (125)I-labeled azide prosthetic group for efficient and bioorthogonal radiolabeling of cyclooctyne-group containing molecules using copper-free click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing photodegradation of 1-Azido-2-iodobenzene during storage
A Guide to Preventing Photodegradation During Storage
Welcome to the technical support guide for 1-Azido-2-iodobenzene. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your reagents. 1-Azido-2-iodobenzene is a valuable, yet sensitive, building block in organic synthesis and drug development. Its utility is matched by its propensity for degradation if not handled and stored correctly. This guide provides in-depth, field-proven insights to ensure the long-term stability of your material, preventing the costly and time-consuming consequences of photodegradation.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 1-Azido-2-iodobenzene.
Q1: Why is 1-Azido-2-iodobenzene so sensitive to light?
A1: The primary cause of its sensitivity is the aryl azide functional group (-N₃). Aryl azides are known to be photochemically active.[1][2] Upon absorption of light, particularly in the UV spectrum (250–400 nm), the azide group can be excited, leading to the extrusion of nitrogen gas (N₂).[2][3] This process generates a highly reactive singlet nitrene intermediate, which can then undergo various secondary reactions, leading to sample decomposition and the formation of impurities.[1][3]
Q2: What are the visible signs of degradation in my 1-Azido-2-iodobenzene sample?
A2: The most common visual indicator of degradation is a change in color. A pure sample of 1-Azido-2-iodobenzene should be a light-colored solid. Upon degradation, you may observe the sample turning yellow, brown, or even dark and tar-like. This discoloration is due to the formation of various byproducts, including azo compounds and other complex polymeric materials that result from the reactions of the nitrene intermediate.
Q3: Besides light, what other factors can cause this compound to degrade?
A3: While light is the primary concern, other factors can contribute to instability:
-
Heat: Both aryl azides and iodo compounds can be thermally sensitive. Elevated temperatures accelerate the rate of decomposition.[4][5] The azide group can decompose thermally, and the carbon-iodine bond can also cleave under harsh thermal conditions.
-
Acids: Strong acids should be avoided as they can protonate the azide group, potentially leading to the formation of dangerously explosive hydrazoic acid (HN₃) or catalyze decomposition pathways.[6]
-
Incompatible Materials: Contact with certain metals (like copper, lead, or mercury) can lead to the formation of shock-sensitive metal azides.[7] Additionally, avoid strong oxidizing agents and reducing agents unless part of a planned reaction.[6][8]
Q4: How does the "Rule of Six" apply to 1-Azido-2-iodobenzene?
A4: The "Rule of Six" is a safety guideline for energetic compounds, stating there should be at least six carbon atoms for each energetic functional group (like an azide).[9] 1-Azido-2-iodobenzene has a chemical formula of C₆H₄IN₃. With six carbon atoms and one azide group, it meets the minimum threshold of this rule, suggesting it has a degree of stability compared to smaller, more nitrogen-rich organic azides. However, this rule is a general guideline and does not negate the need for proper handling and storage precautions, especially concerning its photosensitivity.[9]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
Encountering unexpected results? Use this guide to diagnose potential issues with your stored 1-Azido-2-iodobenzene.
Problem 1: My sample has changed color (e.g., turned yellow/brown).
-
Probable Cause: Photodegradation. Exposure to ambient lab light or sunlight, even for short periods, can initiate the decomposition process.[10][11]
-
Troubleshooting Steps:
-
Assess the Extent: Is the discoloration uniform or only on the surface? Surface discoloration suggests recent, limited exposure, while uniform color change indicates more extensive degradation.
-
Verify Purity: Perform a quick purity check. The simplest method is Thin Layer Chromatography (TLC) against a known fresh sample or a previously recorded Rf value. The appearance of multiple new spots, especially near the baseline, indicates significant impurity formation. For a more quantitative assessment, obtain a ¹H NMR spectrum. The appearance of new, unidentifiable peaks or a significant decrease in the integration of characteristic aromatic protons signals degradation.
-
Decision Point:
-
Minor Degradation: If the discoloration is minor and analytical data (NMR/TLC) shows only trace impurities, the material may still be usable for non-critical applications, though purification is recommended.
-
Significant Degradation: If the material is heavily discolored and shows multiple impurities, it is best to discard it according to your institution's hazardous waste protocols.[12] Using a degraded sample will lead to lower yields, complex purification, and potentially failed reactions.
-
-
-
Prevention: Immediately transfer all new and existing stock to appropriate light-protected storage. (See Best Practices below).
Problem 2: My reaction yield is significantly lower than expected.
-
Probable Cause: Loss of active reagent due to degradation. If the 1-Azido-2-iodobenzene has partially decomposed, the effective molar quantity of the starting material is lower than calculated.
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Before starting the reaction, run a quick purity check on your 1-Azido-2-iodobenzene stock using NMR or LC-MS if available.[13] This will confirm the integrity of the starting material.
-
Review Storage History: Was the bottle recently opened? How long has it been in the lab? Was it stored in a clear glass vial on the bench? Answering these questions can help pinpoint potential exposure events.
-
Perform a Stoichiometry Check: If you can quantify the purity via NMR (using an internal standard), adjust the mass of the reagent used in the reaction to account for the impurities.
-
-
Prevention: Always use reagents stored under optimal conditions. Implement a "first-in, first-out" inventory system to ensure older stock is used before it has a chance to degrade over long periods.
Problem 3: I'm seeing unexpected side products in my reaction mixture.
-
Probable Cause: Reactive impurities from degraded 1-Azido-2-iodobenzene are participating in the reaction. The nitrene intermediate and subsequent degradation products (e.g., anilines, azo compounds) are reactive and can lead to a complex mixture of unintended products.[1]
-
Troubleshooting Steps:
-
Analyze the Impurities: Use LC-MS to get the mass of the unexpected side products. This can provide clues as to their structure and origin. For example, the formation of an amine (from reduction of the azide) or an azo-dimer points directly to azide degradation.
-
Purify the Starting Material: If the reaction is critical and the starting material is only moderately degraded, consider purifying it before use. Recrystallization or column chromatography can remove the colored impurities, but this must be done carefully due to the compound's energetic nature.
-
-
Prevention: Strict adherence to proper storage protocols is the only way to guarantee that reactive impurities do not compromise your experiments.
Troubleshooting Logic Flowchart
The following diagram outlines a systematic approach to troubleshooting issues with 1-Azido-2-iodobenzene.
Caption: Troubleshooting flowchart for 1-Azido-2-iodobenzene degradation.
Best Practices for Storage and Handling
Adherence to these protocols is the most effective way to prevent photodegradation and ensure the long-term viability of your 1-Azido-2-iodobenzene.
1. Light Protection (Most Critical)
-
Primary Container: The compound must be stored in an amber glass vial or a vial completely wrapped in aluminum foil.[11] Opaque containers are essential to block UV and visible light.[10][14]
-
Secondary Storage: Place the primary container inside a secondary container, such as a labeled box or can. Store this secondary container in a dark, enclosed space like a cabinet or drawer.[15] Do not store on an open benchtop.
-
Laboratory Environment: When weighing or handling the compound, do so in an area with minimal direct light. Use yellow or red "safe lights" if working with highly sensitive materials for extended periods.[11]
2. Temperature Control
-
Recommended Temperature: Store at refrigerated temperatures (2-8 °C). While aryl azides are relatively stable, lower temperatures slow down any potential thermal decomposition pathways.[9]
-
Avoid Fluctuations: Do not store in a frost-free freezer that undergoes temperature cycles, as this can introduce moisture. A standard lab refrigerator is suitable.[16]
3. Atmospheric Control
-
Inert Atmosphere: After synthesis or upon receiving, flush the container headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which can contribute to slow degradation over time.[17]
-
Seal Tightly: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined caps) to prevent atmospheric exchange.
4. Chemical Compatibility
-
Segregation: Store 1-Azido-2-iodobenzene away from incompatible chemicals. Specifically, it should be segregated from:
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Light | Complete exclusion | Prevents photochemical excitation and N₂ extrusion from the azide group.[3][10] |
| Container | Amber glass vial or foil-wrapped vial | Blocks UV and visible light wavelengths that initiate degradation.[11][14] |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential thermal decomposition pathways.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation and hydrolysis by excluding air and moisture.[17] |
| Location | Dark cabinet, segregated from incompatibles | Ensures darkness and prevents accidental mixing with hazardous materials.[8][15] |
Experimental Protocol: Quality Control Check via ¹H NMR
This protocol provides a straightforward method to assess the purity of your 1-Azido-2-iodobenzene before use.
Objective: To quickly determine the purity and identify potential degradation of a stored sample.
Materials:
-
1-Azido-2-iodobenzene sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube and cap
-
Pipettes and small vial for sample preparation
Procedure:
-
Sample Preparation: In a small, clean vial, accurately weigh approximately 5-10 mg of the 1-Azido-2-iodobenzene sample.
-
Dissolution: Add ~0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the solid completely.
-
Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify Characteristic Peaks: Compare the acquired spectrum to a reference spectrum of pure 1-Azido-2-iodobenzene. The aromatic region should show a complex multiplet pattern corresponding to the four protons on the benzene ring.
-
Look for Impurities: Carefully examine the baseline and other regions of the spectrum for new, unexpected peaks. The presence of broad signals or peaks in the aliphatic region could indicate polymeric byproducts or other degradation products.
-
Integration: Integrate the characteristic aromatic peaks. If the integration is significantly lower than expected relative to any known internal standard or residual solvent peak, it suggests a loss of the parent compound.
-
Workflow Diagram
Caption: Workflow for NMR-based purity assessment of 1-Azido-2-iodobenzene.
References
-
Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Advances in Physical Organic Chemistry, 41, 311-372. [Link]
-
Borden, W. T., Gritsan, N. P., Hadad, C. M., Karney, W. L., Kemnitz, C. R., & Platz, M. S. (2000). The Interplay of Theory and Experiment in the Study of Phenylnitrene. Accounts of Chemical Research, 33(11), 765-771. [Link]
-
Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications. [Link]
-
Burdzinski, G. T., Sliwa, M., & Platz, M. S. (2008). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 112(51), 13295-13303. [Link]
-
Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]
-
Aryl azides advice. Reddit. [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]
-
Discovering the Best Storage Conditions for Your Cosmetic Ingredients. Specialty Chemicals. [Link]
-
A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable. CONICET. [Link]
-
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. [Link]
-
Energetic Materials Management Plan. Purdue University. [Link]
-
Safe Handling of Azides. University of Pittsburgh. [Link]
-
Energetic Materials: Safety, Storage, and Handling. R + P MESPRO. [Link]
-
Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science. [Link]
-
How Storage Environment Impacts Ingredient Stability. Giraffy Co. [Link]
-
Temperature Control and Storage Conditions of Essences in the Production Line. Dallant. [Link]
-
Protection of Light Sensitive Products. Pharmaguideline. [Link]
-
Chemical Compatibility. University of Illinois Division of Research Safety. [Link]
-
Mass spectrometric studies of azides. ResearchGate. [Link]
-
Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [Link]
-
What do you recommend for storage conditions?. Astro Chemical. [Link]
-
A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID). National Institutes of Health. [Link]
-
Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. OSTI.GOV. [Link]
-
Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones. PubMed. [Link]
-
Iodobenzene. Organic Syntheses Procedure. [Link]
-
Chemical Compatibility Guidelines. UCSD Blink. [Link]
-
Chemical Compatibility and Storage Guidelines. REDA Safe. [Link]
-
Compatibility Table for Chemical Storage at room temperature. University of Bristol. [Link]
-
Crystalline‐State Photoreaction of 1‐Azido‐2‐nitrobenzene. ResearchGate. [Link]
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Institutes of Health. [Link]
-
Photochemical Transformations with Iodine Azide after Release from an Ion‐Exchange Resin. ResearchGate. [Link]
-
Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes. National Institutes of Health. [Link]
- Method for the synthesis of iodobenzene.
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. ACS Publications. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. ResearchGate. [Link]
-
Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride. PubMed. [Link]
-
Iodosobenzene. Organic Syntheses Procedure. [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. National Institutes of Health. [Link]
-
A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nyu.edu [nyu.edu]
- 7. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. giraffyco.com [giraffyco.com]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmeticindex.com [cosmeticindex.com]
- 15. redasafe.com [redasafe.com]
- 16. All about Temperature Control and Storage Conditions of Essences [magicflavours.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR chemical shifts interpretation for 1-Azido-2-iodobenzene
This guide details the 1H NMR interpretation for 1-Azido-2-iodobenzene , a critical intermediate in "Click" chemistry and heterocycle synthesis. It focuses on distinguishing the product from its precursor (2-iodoaniline) and its regioisomer (1-azido-4-iodobenzene).
Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, QC Analysts
Executive Summary
1-Azido-2-iodobenzene (
The primary analytical challenge is confirming the complete conversion of the amine (2-iodoaniline) to the azide . 1H NMR provides the most definitive evidence of this transformation, characterized by the disappearance of the broad amino signal and a significant downfield shift of the aromatic proton ortho to the nitrogen substituent.
Comparative Chemical Shift Analysis
The following table contrasts the 1H NMR spectral data of the target molecule against its precursor and regioisomer.
Table 1: Comparative 1H NMR Shifts (CDCl
| Proton Position | Target: 1-Azido-2-iodobenzene | Precursor: 2-Iodoaniline | Isomer: 1-Azido-4-iodobenzene |
| Symmetry | ABCD (Asymmetric) | ABCD (Asymmetric) | AA'BB' (Symmetric) |
| H-3 (Ortho to I) | 7.78 - 7.85 ppm (dd) | 7.66 ppm (dd) | 7.60 - 7.65 ppm (d) |
| H-6 (Ortho to N) | 7.15 - 7.20 ppm (dd) | 6.77 ppm (d) | 7.60 - 7.65 ppm (d) |
| H-4 (Meta to N) | 7.35 - 7.42 ppm (td) | 6.50 ppm (td) | 6.80 - 6.85 ppm (d) |
| H-5 (Meta to I) | 6.85 - 6.95 ppm (td) | 7.16 ppm (td) | 6.80 - 6.85 ppm (d) |
| -NH | ABSENT | 4.09 ppm (br s) | ABSENT |
Key Spectral Features
-
Loss of Upfield Shielding: The amino group (-NH
) is a strong electron donor by resonance (+M), which heavily shields the ortho (H-6) and para (H-4) protons, pushing them upfield (lower ppm). The azide group (-N ) is electronically complex; it has a mild inductive withdrawing effect (-I) and a weaker resonance donation (+M) compared to the amine. Consequently, H-6 shifts downfield by ~0.4 ppm upon conversion. -
The "Heavy Atom" Effect: The Iodine atom at position 2 exerts a "Heavy Atom Effect" (Spin-Orbit Coupling) and magnetic anisotropy, consistently deshielding the H-3 proton to ~7.8 ppm in all ortho-isomers.
-
Symmetry Check: The para isomer (1-azido-4-iodobenzene) possesses a
axis of symmetry, resulting in a clean pair of doublets (AA'BB' system). The target ortho isomer lacks symmetry, producing a complex ABCD splitting pattern (four distinct aromatic environments).
Mechanistic Interpretation of Shifts[2][3]
To interpret the spectrum accurately, one must understand the electronic environment created by the substituents.
The Iodine Effect (Position 2)[4][5]
-
Inductive Effect (-I): Iodine is electronegative, pulling density and deshielding H-3.
-
Anisotropy: The large electron cloud of Iodine creates a local magnetic field that reinforces the external field (
) at the ortho position, shifting H-3 further downfield (to ~7.8 ppm).
The Azide vs. Amine Switch (Position 1)
-
2-Iodoaniline: The lone pair on Nitrogen donates density into the ring.
-
Result: High electron density at ortho/para carbons. Protons H-6 and H-4 are shielded (6.5 - 6.7 ppm).
-
-
1-Azido-2-iodobenzene: The azide group is linear and has resonance structures where the nitrogen attached to the ring can bear a positive charge.
-
Result: The strong shielding is lost. The ring current is restored to a more "benzene-like" state, shifting protons downfield toward the 7.0 - 7.4 ppm range.
-
Experimental Protocols
A. Synthesis (Diazotization)
Objective: Convert 2-iodoaniline to 1-azido-2-iodobenzene via a diazonium salt intermediate.
-
Reagents: 2-Iodoaniline (1.0 equiv), NaNO
(1.2 equiv), NaN (1.5 equiv), HCl (2M) or H SO . -
Procedure:
-
Dissolve 2-iodoaniline in acid at 0°C.
-
Add aqueous NaNO
dropwise (maintain < 5°C) to form the diazonium salt. Solution will turn clear/yellow. -
Stir for 15-30 mins.
-
Add aqueous NaN
slowly (Caution: N gas evolution). -
Stir at room temperature for 2 hours.
-
Extract with diethyl ether, wash with NaHCO
, and dry over MgSO .
-
B. NMR Sample Preparation
Objective: Obtain high-resolution data to visualize splitting (J-coupling).
-
Solvent: CDCl
(Chloroform-d) is preferred. DMSO-d may cause peak broadening due to viscosity. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
Scans: 16 (minimum) to 64.
-
Spectral Width: -1 to 11 ppm.
-
Tip: Ensure good shimming; the difference between H-6 and H-4 doublets can be subtle if resolution is poor.
-
Visualization of Logic & Workflow
Diagram 1: Synthesis & QC Workflow
This flowchart outlines the critical decision points during synthesis and analysis.
Caption: Workflow for the synthesis and spectroscopic validation of 1-azido-2-iodobenzene.
Diagram 2: Signal Assignment Logic
This logic tree aids in assigning the specific aromatic protons based on coupling constants (
Caption: Logic tree for assigning the four non-equivalent aromatic protons in 1-azido-2-iodobenzene.
References
-
Comparison of 2-Iodoaniline Data
-
General Azide Synthesis & Spectral Trends
-
Li, X.-Q., Zhao, X.-F., & Zhang, C. (2008).[3] Iodobenzene Dichloride in Combination with Sodium Azide for the Effective Synthesis of Carbamoyl Azides. Synthesis, 2589-2593.[3] Retrieved from
-
Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry. Retrieved from
-
-
Regioisomer Data (Para-substituted)
-
ResearchGate. (2013). Synthesis of 1-azido-4-iodobenzene derivatives. Retrieved from
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
